1-(4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl)-2-(4-(isopropylthio)phenyl)ethanone
Description
The compound 1-(4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl)-2-(4-(isopropylthio)phenyl)ethanone (hereafter referred to as the target compound) features a piperidine core substituted with a 1,2,3-triazole moiety at the 4-position and an ethanone group linked to a 4-(isopropylthio)phenyl ring. This structure combines a nitrogen-rich heterocyclic system (piperidine-triazole) with a lipophilic aromatic substituent, making it a candidate for diverse biological interactions.
Properties
IUPAC Name |
2-(4-propan-2-ylsulfanylphenyl)-1-[4-(triazol-1-yl)piperidin-1-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N4OS/c1-14(2)24-17-5-3-15(4-6-17)13-18(23)21-10-7-16(8-11-21)22-12-9-19-20-22/h3-6,9,12,14,16H,7-8,10-11,13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCXJSEZZPHWSRL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)SC1=CC=C(C=C1)CC(=O)N2CCC(CC2)N3C=CN=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the triazole ring. One common approach is the Huisgen cycloaddition reaction, where an azide and an alkyne are reacted in the presence of a copper(I) catalyst to form the triazole ring. The piperidine ring can be introduced through nucleophilic substitution reactions, and the isopropylthio phenyl group can be attached via thiol-ene coupling reactions.
Industrial Production Methods: In an industrial setting, the synthesis of this compound would likely involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, substitution, and addition reactions .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like sodium azide (NaN₃) and alkyl halides can be used for substitution reactions.
Addition: Reagents like Grignard reagents and organolithium compounds can be employed for addition reactions.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted triazoles or piperidines.
Addition: Formation of new carbon-carbon bonds.
Scientific Research Applications
This compound has shown promise in various scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Its biological activity has been explored in the context of enzyme inhibition and receptor binding studies.
Industry: Use in material science for the development of advanced polymers and coatings.
Mechanism of Action
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, modulating their activity and leading to biological responses. The exact mechanism would depend on the specific application and the biological system .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Piperidine/Piperazine and Heterocyclic Moieties
a. 1-(1-Aryl-1H-tetrazol-5-yl)-2-(piperidin-1-yl)ethanone Derivatives
- Key Differences : These derivatives (e.g., compounds 22–28 in ) replace the 1,2,3-triazole with a tetrazole ring. The tetrazole group enhances metabolic stability and hydrogen-bonding capacity compared to triazoles .
- Synthesis : Synthesized via reaction of aryl aniline with sodium azide, followed by chloroacetylation and piperidine substitution .
b. Benzothiazole-Piperazine Derivatives
- Examples: Compounds 5i–5l () feature benzothiazole and triazole/thioether substituents.
- Applications : These derivatives are evaluated for anticancer activity, with 5i showing C/N/O content of 60.69%/4.58%/21.23% .
c. 1,2,3-Triazoloamide Derivatives with Azepane
- Examples : Compounds 2dag–2dan () use azepane (7-membered ring) instead of piperidine. Substituents like methoxyphenyl or difluorophenyl alter electronic properties. For example, 2dan (MW: 377.40) has a 2,4-difluorophenyl group, enhancing lipophilicity .
d. Piperazine-Triazole Hybrids
- Example: Compound 15b () combines piperazine with a chlorophenyl-benzyl group and a nitroimidazole-triazole system.
Substituent Variations and Their Impacts
Spectral and Analytical Data Comparisons
- NMR :
- Mass Spectrometry :
- The target compound’s EI-MS would likely exhibit a molecular ion peak near m/z 375. By comparison, 2dan shows [M+H]⁺ at m/z 378.4 .
Biological Activity
The compound 1-(4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl)-2-(4-(isopropylthio)phenyl)ethanone is a synthetic organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, relevant case studies, and research findings.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 446.53 g/mol. The structure features a triazole ring, a piperidine moiety, and an isopropylthio-substituted phenyl group, which are significant for its biological interactions.
Mechanisms of Biological Activity
The biological activity of this compound can be attributed to several mechanisms:
- Antiviral Activity : Compounds containing triazole rings have been shown to exhibit antiviral properties. For instance, triazole derivatives have been reported to inhibit viral replication by interfering with viral polymerases and proteases .
- Anticancer Properties : Research indicates that triazole-based compounds can induce apoptosis in cancer cells. A study highlighted that certain triazole derivatives showed significant cytotoxicity against various cancer cell lines, including breast and colon cancer cells .
- Antimicrobial Effects : The presence of the piperidine and triazole moieties contributes to antimicrobial activity. Triazoles have demonstrated efficacy against bacterial strains and fungi, suggesting potential applications in treating infections .
Case Studies
Several studies have investigated the biological activity of similar compounds or derivatives:
- Study on Triazolethiones : A study evaluated the anticancer effects of triazolethione derivatives on HCT-116 colon carcinoma cells, reporting an IC50 value of 6.2 μM for one derivative . This suggests that modifications similar to those seen in our compound may yield potent anticancer agents.
- Triazole Derivatives Against Viruses : Another research focused on the antiviral properties of triazole derivatives against coronaviruses, demonstrating enhanced potency through structural modifications similar to those in our compound .
Research Findings
Recent findings suggest that the substitution patterns around the triazole ring significantly influence the biological activity:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
